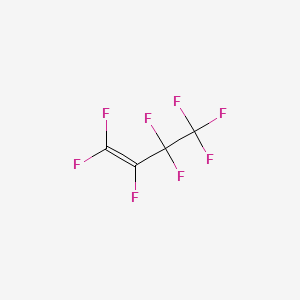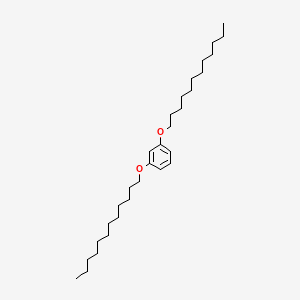
1-Buteno, perfluoro-
Descripción general
Descripción
Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-octafluoro-1-butene, is a fluorinated organic compound with the molecular formula C₄F₈. It is a colorless gas at room temperature and is known for its high chemical stability and resistance to degradation. This compound is part of the larger family of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .
Aplicaciones Científicas De Investigación
Perfluoro-1-butene has a wide range of applications in scientific research and industry:
Mecanismo De Acción
. The primary targets of this compound are not well-defined due to the lack of extensive research on its biological interactions.
Mode of Action
The exact mode of action of Perfluoro-1-butene is currently unknown. It’s known that perfluorochemicals (pfcs), a group to which perfluoro-1-butene belongs, are chemically very stable and highly resistant to biological degradation . This stability and resistance suggest that Perfluoro-1-butene might interact minimally with biological targets, leading to a low level of biochemical changes.
Biochemical Pathways
Perfluorochemicals, including Perfluoro-1-butene, have been found to affect multiple aspects of the immune system . . Some studies suggest that PFCs can be degraded by certain Pseudomonas species under aerobic conditions . More research is needed to fully understand the biochemical pathways affected by Perfluoro-1-butene.
Pharmacokinetics
Given its chemical stability and resistance to biological degradation , it’s likely that Perfluoro-1-butene has a long biological half-life and may accumulate in the environment and organisms.
Result of Action
It’s known that pfcs can have substantial adverse effects on the immune system . More research is needed to elucidate the specific molecular and cellular effects of Perfluoro-1-butene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perfluoro-1-butene can be synthesized through various methods, including the fluorination of butene derivatives. One common method involves the direct fluorination of 1-butene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of perfluoro-1-butene typically involves the electrochemical fluorination of butene derivatives. This method allows for the large-scale production of the compound with high purity. The reaction is carried out in an electrolytic cell, where butene is subjected to fluorine gas in the presence of an electrolyte solution .
Análisis De Reacciones Químicas
Types of Reactions: Perfluoro-1-butene undergoes various chemical reactions, including:
Oxidation: Perfluoro-1-butene can be oxidized to form perfluorinated alcohols and acids.
Reduction: Reduction reactions can convert perfluoro-1-butene to partially fluorinated butenes.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated butenes.
Substitution: Fluorinated derivatives with various functional groups.
Comparación Con Compuestos Similares
Perfluoroisobutene: Another fluorinated butene with similar properties but different structural arrangement.
Perfluoro-2-butene: A positional isomer of perfluoro-1-butene with different reactivity and applications.
Uniqueness: Perfluoro-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Propiedades
IUPAC Name |
1,1,2,3,3,4,4,4-octafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880133 | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-26-6, 11070-66-9 | |
| Record name | Perfluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)




![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)


![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)





